Epimedokoreanin B is a prenylated flavonoid compound primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant belonging to the Berberidaceae family. [, ] This compound is characterized by the presence of prenyl groups attached to its core flavonoid structure, which contribute significantly to its biological activity. [, ] Epimedokoreanin B has garnered considerable interest in scientific research due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. [, , , , , , ]
Epimedokoreanin B possesses a characteristic flavonoid structure with prenyl substitutions. Its structure is elucidated as 5,7,3′,4′-tetrahydroxy-8,5′-diprenylflavone. [] The presence of two prenyl groups, one at position 8 and another at position 5', distinguishes it from its parent compound, luteolin. [, ]
Anti-tumor activity: Epimedokoreanin B demonstrates anti-tumor activity by suppressing STAT3 activation in both tumor cells and tumor-associated macrophages. [] This inhibition of STAT3, a key signaling molecule involved in tumor progression, leads to reduced tumor growth. [] Additionally, Epimedokoreanin B induces paraptosis, a non-apoptotic form of programmed cell death, in lung cancer cells, further contributing to its anti-tumor effects. []
Anti-inflammatory activity: It inhibits human neutrophil elastase (HNE), a protease implicated in inflammatory processes. [] This inhibition is primarily attributed to its prenyl groups, which enhance its binding affinity to HNE. []
Anti-bacterial activity: Epimedokoreanin B demonstrates potent inhibitory effects against Porphyromonas gingivalis, a key periodontal pathogen. [, ] It directly inhibits gingipains, virulence factors secreted by P. gingivalis, and disrupts bacterial growth and biofilm formation. [, ]
Anti-tumor agent: Epimedokoreanin B holds promise as a potential therapeutic agent for various cancers, including sarcoma and lung cancer. [, ] Its ability to inhibit tumor growth by targeting both tumor cells and the tumor microenvironment highlights its therapeutic potential. []
Anti-inflammatory agent: Its potent inhibition of HNE suggests its potential application in treating inflammatory diseases, particularly those associated with HNE overactivity. []
Treatment of periodontitis: Epimedokoreanin B exhibits potent activity against P. gingivalis and its virulence factors, highlighting its potential as a therapeutic agent for periodontitis. [, ] Its ability to inhibit bacterial growth and biofilm formation makes it a promising candidate for developing novel periodontal disease therapies. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4